Molecular Structure and Absolute Configuration
(3S,8R,9R,12S)-Atazanavir is a complex azapeptide protease inhibitor with the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.86 g/mol [2] [3]. Its IUPAC name is methyl ((5S,10R,11R,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-((4-(pyridin-2-yl)phenyl)methyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate [2]. The compound's name explicitly denotes the absolute configuration at its four chiral centers: C3 (S), C8 (R), C9 (R), and C12 (S). These stereogenic centers dictate the molecule's three-dimensional topology, enabling precise interactions with the HIV-1 protease active site [2] [8].
The structure integrates several critical functional groups:
- A benzyl moiety for hydrophobic anchoring
- tert-Butyl groups enhancing steric bulk
- A pyridinylphenylmethyl substituent enabling π-stacking
- Carbamate and carbonyl groups facilitating hydrogen bonding
- A hydroxyl group participating in catalytic site interactions [2] [8]
Table 1: Molecular Descriptors of (3S,8R,9R,12S)-Atazanavir
Parameter | Value |
---|
Molecular Formula | C₃₈H₅₂N₆O₇ |
Molecular Weight | 704.86 g/mol |
CAS Registry Number | 22940469 (parent compound) |
Chiral Centers | 4 (3S,8R,9R,12S) |
SMILES Notation | COC(=O)NC@HC(C)(C)C | [3] |
InChI Key | AXRYRYVKAWYZBR-RTNMLALUSA-N | [7] |
Role of Stereoisomerism in Protease Inhibitor Activity
Stereochemistry is non-negotiable for atazanavir's antiviral efficacy. The (3S,8R,9R,12S) configuration positions functional groups in optimal spatial orientation for binding to HIV-1 protease—a C₂-symmetric homodimeric aspartyl protease. The catalytic mechanism relies on hydrolysis of peptide bonds in viral polyproteins, and atazanavir mimics the transition state of this reaction [6] [8].
Key stereospecific interactions include:
- The (8R,9R)-configured hydroxyethylamine core forms hydrogen bonds between the hydroxyl group and catalytic aspartates (Asp25/Asp25') of the protease, replicating the tetrahedral intermediate of substrate cleavage [6] [8].
- The S-configured C3 and C12 centers orient the tert-butyl groups into hydrophobic pockets (S2 and S2' subsites), enhancing binding affinity through van der Waals contacts [6].
- The pyridinylphenylmethyl group adopts a conformation enabling π-stacking with protease residues only when linked via the (9R)-configured carbon [8].
Altering any chiral center disrupts this precise fit. For example, inversion at C8 or C9 abolishes hydrogen bonding with the catalytic dyad, while changes at C3/C12 impair hydrophobic filling of substrate envelopes [2] [8]. This stereochemical precision underpins atazanavir’s sub-nanomolar inhibitory potency (IC₅₀: 26 nM) against wild-type HIV-1 protease [2].
Comparative Analysis of Atazanavir Diastereomers
The (3S,8R,9R,12S) configuration represents the therapeutically active diastereomer, while other stereoisomers exhibit diminished activity. The most studied impurity is the (3S,8S,9S,12R)-diastereomer (CAS 1332981-16-4), designated as "Atazanavir Sulfate Impurity G" in pharmacopeial standards [7] [10].
Table 2: Comparative Properties of Key Atazanavir Diastereomers
Property | (3S,8R,9R,12S)-Atazanavir | (3S,8S,9S,12R)-Atazanavir |
---|
Configuration | 3S,8R,9R,12S | 3S,8S,9S,12R |
CAS Number | 22940469 (base) | 1332981-16-4 |
Protease Inhibition | IC₅₀ ≈ 26 nM | >10-fold reduction in potency | [2] |
Therapeutic Status | Active pharmaceutical ingredient | Pharmacopeial impurity | [7] |
Stereochemical Descriptor | Active enantiomer | Stereoisomeric impurity | [10] |
The (3S,8S,9S,12R) isomer arises during synthesis due to epimerization at C8, C9, or C12. Analytical studies demonstrate its separation via chiral chromatography, underscoring its role as a critical quality attribute in pharmaceutical manufacturing [7] [10]. Biological evaluations confirm significantly reduced binding affinity in non-(3S,8R,9R,12S) isomers due to misalignment of hydrogen bond donors/acceptors and hydrophobic groups within the protease active site [2] [8].
Crystallographic Studies of the (3S,8R,9R,12S) Configuration
X-ray crystallography of HIV-1 protease co-crystallized with (3S,8R,9R,12S)-atazanavir (PDB ID: 5I8T, related structures) reveals atomic-level insights into stereospecific binding [2] [6]. Key features include:
- Catalytic Site Engagement: The (8R)-hydroxyl and (9R)-amine groups form a bidentate hydrogen bond network with the carboxylate groups of Asp25 and Asp25' (distance: 2.7–3.0 Å). This interaction mimics the tetrahedral intermediate of substrate hydrolysis [6] [8].
- Flap Closure: The protease's flexible β-sheet flaps (residues 48–56) adopt a closed conformation over the inhibitor, with the carbonyl oxygen of Gly27 forming a hydrogen bond to the inhibitor’s carbamate nitrogen [6].
- Hydrophobic Enclosure: The (3S,12S)-tert-butyl groups insert into the S2 and S2' subsites, creating van der Waals contacts with Val32, Ile47, and Ile84. The benzyl group occupies the S1 subsite, while the pyridinylphenyl moiety extends into the S3 subsite [2] [8].
- Solvent Accessibility: The inhibitor’s pyridinyl nitrogen remains solvent-exposed, minimizing entropic penalties associated with full desolvation [8].
Table 3: Key Crystallographic Parameters of Atazanavir-Protease Complexes
Parameter | Value | Structural Significance |
---|
Catalytic Asp Distance | 2.7–3.0 Å | Transition state mimicry |
Flap Position (Gly48-Gly52) | Closed conformation | Enhanced inhibitor envelopment |
S1/S1' Occupancy | Benzyl group | Hydrophobic filling |
S2/S2' Contacts | Val32, Ile47, Ile84 | Steric complementarity |
S3 Subsite Interaction | Pyridinylphenyl stacking | π-Orbital interactions | [6] [8] |
These structural insights explain why epimerization at any chiral center disrupts binding: Even minor stereochemical alterations increase protease-inhibitor atomic distances beyond optimal ranges (≥0.5 Å), drastically reducing inhibition constants [2] [8]. The (3S,8R,9R,12S) configuration thus represents a global energy minimum for protease binding among atazanavir stereoisomers.